molecular formula C15H13FN2O2S B7810583 ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE CAS No. 914204-71-0

ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE

Cat. No.: B7810583
CAS No.: 914204-71-0
M. Wt: 304.3 g/mol
InChI Key: FISYLNMOJDBTSO-UHFFFAOYSA-N
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Description

ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE (CAS: 914204-71-0) is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and an ethyl ester at position 2. Its molecular formula is C₁₅H₁₃FN₂O₂S, with a molar mass of 304.34 g/mol . Key physicochemical properties include a polar surface area (PSA) of 71.84 Ų, a calculated LogP of 3.69, and an exact mass of 304.068 Da . It is classified under HS code 2934100090, indicating its inclusion in the category of heterocyclic compounds with thiazole rings .

Properties

IUPAC Name

ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISYLNMOJDBTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598203
Record name Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914204-71-0
Record name Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Catalytic Systems

  • Polar Solvents : DMF enhances reaction rates by stabilizing intermediates through solvation.

  • Microwave Assistance : Reduces reaction time to 30–45 minutes with yields >90%.

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >98% purity.

Comparative Data :

MethodPurity (%)Yield (%)Time (h)
Recrystallization95802–3
Column Chromatography98754–6

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reaction homogeneity, enabling scalable synthesis with 90% yield.

  • Parameters :

    • Flow Rate : 0.5 mL/min

    • Temperature : 100°C

Green Chemistry Approaches

  • Solvent-Free Reactions : Ball milling techniques reduce waste and energy consumption.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse for >5 cycles without yield loss.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR :

    • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 7.15–7.85 (m, 4H, Ar-H).

    • ¹³C NMR : δ 14.1 (CH₂CH₃), 20.8 (CH₃), 165.2 (C=O).

  • HRMS : m/z calcd. for C₁₆H₁₄FN₂O₂S: 333.07; found: 333.06.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water = 70:30).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Incomplete cyclization leads to open-chain intermediates.

  • Solution : Excess α-bromoketone (1.5 equiv) and prolonged reaction times (10–12 hours).

Steric Hindrance

  • Issue : Bulky substituents slow cyclization.

  • Solution : Microwave irradiation at 150°C for 15 minutes.

Chemical Reactions Analysis

ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity: Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate has shown potential anticancer properties. Its mechanism of action involves binding to specific molecular targets such as enzymes and receptors, inhibiting their activity and inducing apoptosis in cancer cells by disrupting key signaling pathways.

Pharmacological Studies: The compound's binding affinity and specificity are influenced by its unique structural features. Studies have indicated that modifications to the fluorophenyl group can alter biological activity, making it a valuable candidate for further pharmacological exploration.

Comparative Studies

Comparative studies with similar compounds have been conducted to understand the influence of different substituents on biological activity and chemical reactivity:

Compound NameSubstituentBiological Activity
Ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylateChlorophenylVaries from fluorophenyl
Ethyl 6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylateBromophenylAltered pharmacokinetics
Ethyl 6-(4-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylateMethylphenylChanges in hydrophobicity

Toxicological Studies

Toxicological assessments have been performed to evaluate the safety profile of this compound. The DSSTox database provides insights into predictive toxicology, indicating that the compound's structure may influence its toxicity levels.

Case Studies and Research Findings

Research studies focusing on this compound have yielded significant findings:

  • Mechanism of Action in Cancer Cells: A study demonstrated that the compound induces apoptosis in various cancer cell lines through the inhibition of specific kinases involved in cell survival pathways.
  • In Vivo Efficacy: Animal model studies have shown promising results in tumor reduction when administered at optimized dosages.
  • Structure-Activity Relationship (SAR) Analysis: Investigations into SAR have revealed that variations in the substituent groups significantly impact both efficacy and selectivity against cancer cells.

Mechanism of Action

The mechanism of action of ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways. The fluorophenyl group and the imidazo[2,1-b][1,3]thiazole core play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives are explored below, focusing on substitutions, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Imidazo-Thiazole Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity References
ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE (Target) C₁₅H₁₃FN₂O₂S 304.34 6-(4-Fluorophenyl), 3-methyl, 2-ethyl ester Anticancer (apoptosis induction), structural scaffold for kinase inhibitors
6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLIC ACID (CAS: 951908-85-3) C₁₃H₉FN₂O₂S 276.29 6-(4-Fluorophenyl), 3-methyl, 2-carboxylic acid Intermediate for prodrug synthesis; reduced lipophilicity (LogP: ~2.1)
6-(4-FLUOROPHENYL)-5-(2-PYRIMIDINYL)IMIDAZO[2,1-B]THIAZOLE C₁₅H₁₀FN₅S 311.34 6-(4-Fluorophenyl), 5-(2-pyrimidinyl) Antiproliferative activity against melanoma cells (IC₅₀: 1.2–3.8 μM)
ETHYL 6-(4-FLUOROPHENYL)-8-METHYL-4-OXO-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE (CAS: 254433-14-2) C₁₆H₁₄FN₃O₃S 347.37 Pyrimido-thiazine core, 4-oxo, 8-methyl, 7-ethyl ester Not explicitly reported; structural similarity suggests kinase or protease inhibition
Imidazo[2,1-b]thiazole-chalcone hybrids (e.g., Kamal et al., 2010) Variable ~350–400 Chalcone moieties conjugated to imidazo-thiazole Apoptosis induction in cancer cells (e.g., 80% cell death at 10 μM in leukemia models)

Key Findings:

Substituent Impact on Activity :

  • The ethyl ester group in the target compound enhances lipophilicity (LogP = 3.69) compared to its carboxylic acid derivative (LogP ~2.1), improving membrane permeability for cellular uptake .
  • Chalcone hybrids () demonstrate superior apoptosis-inducing activity due to their ability to disrupt microtubule assembly, a mechanism absent in the target compound .

Fluorophenyl Role: The 4-fluorophenyl group is conserved across analogs, contributing to π-π stacking interactions with biological targets. Its absence in non-fluorinated analogs reduces binding affinity by ~50% in kinase assays .

Safety and Handling : The target compound requires precautions such as avoiding heat sources (P210) and ensuring proper ventilation (P201), consistent with other imidazo-thiazole esters .

Biological Activity

Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS Number: 914204-71-0) is a heterocyclic compound belonging to the imidazo[2,1-b][1,3]thiazole class. Its unique structure, featuring a fluorophenyl group and an ethyl ester, positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H13FN2O2S
  • Molecular Weight : 304.34 g/mol
  • Boiling Point : Not specified; typically determined under specific conditions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function and affecting metabolic pathways.
  • Induction of Apoptosis : It has shown potential in inducing programmed cell death in cancer cells by disrupting key signaling pathways.
  • Binding Affinity : The fluorophenyl group enhances the compound's binding affinity to target proteins, which is crucial for its anticancer properties.

Antitumor Activity

Several studies have investigated the antitumor effects of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines (including leukemia, lung cancer, colon cancer) demonstrated that derivatives of this compound exhibit significant antineoplastic activity. The National Cancer Institute's Developmental Therapeutics Program assessed these compounds using the sulforhodamine B assay to evaluate cytotoxicity across 60 cancer cell lines .
  • Case Study Findings :
    • A study reported that specific modifications to the imidazo[2,1-b]thiazole core could enhance antitumor activity against breast cancer cells (MDA-MB-468), indicating structure-activity relationships (SAR) that inform future drug design .
    • Additional research highlighted that compounds with similar structural motifs showed promising results in inhibiting cancer cell proliferation .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Imidazo[2,1-b][1,3]thiazole Core : This is achieved through cyclization reactions involving precursors such as 2-aminothiazole and α-haloketones under basic conditions.
  • Introduction of Fluorophenyl Group : Achieved via nucleophilic aromatic substitution using 4-fluorobenzyl halides.
  • Esterification : The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid .

Data Table

PropertyValue
CAS Number914204-71-0
Molecular FormulaC15H13FN2O2S
Molecular Weight304.34 g/mol
Anticancer ActivitySignificant across multiple lines
MechanismEnzyme inhibition and apoptosis induction

Q & A

Basic Research Question

  • X-ray diffraction : Resolve O–H⋯O and N–H⋯O interactions (2.6–3.0 Å bond lengths; 150–170° angles) .
  • Mercury (CCDC) : Visualize packing diagrams and quantify interaction energies.
  • Platon SQUEEZE : Model disordered solvent molecules in crystal lattices .

How can researchers design controlled biological assays to evaluate the compound’s inhibitory activity against specific enzymes?

Basic Research Question

  • Enzyme selection : Prioritize targets with structural homology to known imidazo[2,1-b]thiazole-binding proteins (e.g., acetylcholinesterase) .
  • Dose-response curves : Use 8–12 concentration points spanning 0.1–100 µM.
  • Negative controls : Include vehicle-only wells and scrambled analogs to confirm specificity .

What are the limitations of current synthetic methods, and how can green chemistry principles address them?

Advanced Research Question

  • Limitations : Low yields (<50%) in multi-step syntheses; hazardous solvents (e.g., methyl ethyl ketone) .
  • Solutions : Substitute ethanol/water mixtures for toxic solvents; employ microwave-assisted synthesis to reduce reaction times .

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